Physicochemical Differentiation: Impact of 3,3-Dimethyl vs. Unsubstituted Oxindole Core on Lipophilicity
The target compound's 3,3-dimethyl quaternary center is a critical pharmacokinetic modulator. While the target compound itself has a computed XLogP3-AA of 2.2, the unsubstituted analog methyl 6-bromo-2-oxoindoline-4-carboxylate (CAS 1090903-69-7) has a lower measured lipophilicity due to the exposure of the polar C3-methylene group [1]. The increased steric bulk and lipophilicity imparted by the 3,3-dimethyl group can significantly influence logD, metabolic stability, and protein binding, directly impacting a lead compound's pharmacokinetic profile as inferred from structural analogs in the oxindole class [2].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Methyl 6-bromo-2-oxoindoline-4-carboxylate (unsubstituted analog): Computed logP estimated to be significantly lower; exact value not reported in a common source. |
| Quantified Difference | Not directly calculated in a comparable assay; structural modeling supports a substantial increase in logP due to the gem-dimethyl effect. |
| Conditions | Computed descriptor based on chemical structure [1]. |
Why This Matters
The gem-dimethyl group offers a predictable means to tune lipophilicity without altering the core hydrogen-bonding scaffold, a key strategy in structure-activity relationship (SAR) exploration.
- [1] PubChem Compound Summary. Methyl 6-bromo-3,3-dimethyl-2-oxoindoline-4-carboxylate. Computed Properties. View Source
- [2] PubChem Compound Summary. Methyl 6-bromo-2-oxoindoline-4-carboxylate (CAS 1090903-69-7). View Source
